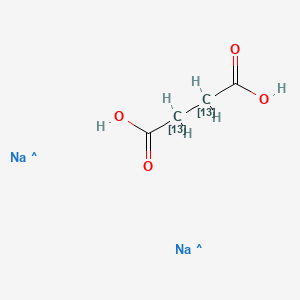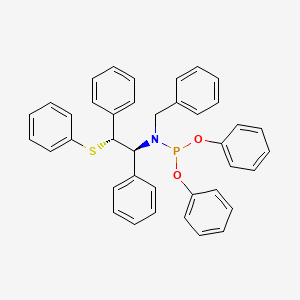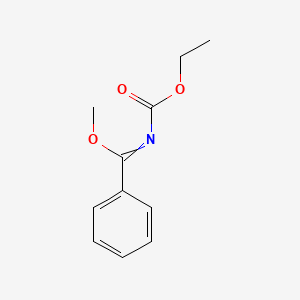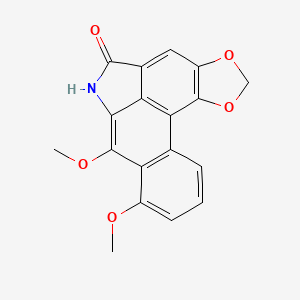
Succinic acid, disodium salt (2,3-13C2, 99%)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic acid, disodium salt (2,3-13C2, 99%) is a labeled compound used extensively in scientific research. It is a derivative of succinic acid, where two hydrogen atoms are replaced by sodium ions, and the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. This compound is particularly valuable in metabolic studies and mass spectrometry due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, disodium salt (2,3-13C2, 99%) typically involves the isotopic labeling of succinic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Isotopic Labeling: Succinic acid is synthesized with carbon-13 at positions 2 and 3.
Neutralization: The labeled succinic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce succinic acid.
Isotopic Enrichment: Incorporating carbon-13 into the succinic acid.
Neutralization: Reacting the enriched succinic acid with sodium hydroxide to form the disodium salt.
化学反応の分析
Types of Reactions
Succinic acid, disodium salt (2,3-13C2, 99%) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to fumaric acid.
Reduction: Can be reduced to butanediol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Fumaric acid.
Reduction: Butanediol.
Substitution: Various substituted succinic acid derivatives.
科学的研究の応用
Succinic acid, disodium salt (2,3-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in metabolic disorders and as a potential therapeutic agent.
作用機序
The mechanism of action of succinic acid, disodium salt (2,3-13C2, 99%) involves its participation in the tricarboxylic acid (TCA) cycle. It acts as an intermediate, facilitating the conversion of succinate to fumarate via the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
類似化合物との比較
Similar Compounds
Succinic acid: The parent compound without isotopic labeling.
Sodium succinate: The disodium salt without isotopic enrichment.
Fumaric acid: An isomer of succinic acid.
Uniqueness
Succinic acid, disodium salt (2,3-13C2, 99%) is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying biochemical processes with high precision .
特性
分子式 |
C4H6Na2O4 |
|---|---|
分子量 |
166.05 g/mol |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1+1,2+1;; |
InChIキー |
FKGDSSDAWPLWAQ-BQTCFENJSA-N |
異性体SMILES |
[13CH2]([13CH2]C(=O)O)C(=O)O.[Na].[Na] |
正規SMILES |
C(CC(=O)O)C(=O)O.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)

![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)


![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)


![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
